molecular formula C11H13FO3 B14021856 Methyl 3-fluoro-4-propoxybenzoate

Methyl 3-fluoro-4-propoxybenzoate

Cat. No.: B14021856
M. Wt: 212.22 g/mol
InChI Key: DHJJMHYZOQLDTH-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-propoxybenzoate is an aromatic ester characterized by a benzoic acid backbone substituted with a fluorine atom at the 3-position, a propoxy group (–OCH₂CH₂CH₃) at the 4-position, and a methyl ester (–COOCH₃) at the 1-position. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (propoxy) groups, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 3-fluoro-4-propoxybenzoate

InChI

InChI=1S/C11H13FO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6H2,1-2H3

InChI Key

DHJJMHYZOQLDTH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-propoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-propoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-4-propoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-propoxybenzoate involves its interaction with specific molecular targets. The fluorine atom and propoxy group on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Chain Length

Ethyl 3-fluoro-4-propoxybenzoate Structural Difference: The ethyl ester (–COOCH₂CH₃) replaces the methyl ester. notes discontinuation of Ethyl 3-fluoro-4-propoxybenzoate, possibly due to stability or synthesis challenges, though specific data are unavailable .

Methyl 4-methoxybenzoate Structural Difference: Replaces the 3-fluoro and 4-propoxy groups with a single 4-methoxy (–OCH₃) group. The absence of fluorine reduces electron-withdrawing effects, altering reactivity in substitution or coupling reactions .

Halogen-Substituted Derivatives

4′-Fluoro-4-dimethylaminoazobenzene () Structural Difference: A fluorine atom at the 4′-position of an azo dye. Impact: Fluorine substitution in aromatic systems (e.g., azo dyes) enhances carcinogenicity and protein-binding affinity.

Trifluoromethyl-Substituted Derivatives () Structural Difference: Trifluoromethyl (–CF₃) groups in 2′, 3′, or 4′ positions of azo dyes. Impact: Unlike fluorine, trifluoromethyl groups are strongly meta-directing and reduce carcinogenicity. This highlights the critical role of substituent type and position; the 3-fluoro group in Methyl 3-fluoro-4-propoxybenzoate may confer distinct electronic effects without the steric hindrance of –CF₃ .

Agrochemical Methyl Benzoate Derivatives ()

Metsulfuron Methyl Ester

  • Structural Difference : Contains a sulfonylurea group and triazine ring.
  • Impact : The sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase. This compound lacks this functional group, suggesting divergent applications, but its methyl ester may share similar metabolic pathways in degradation .

Triflusulfuron Methyl Ester

  • Structural Difference : Includes a trifluoroethoxy group and triazine ring.
  • Impact : Trifluoroethoxy enhances lipophilicity and resistance to hydrolysis. In this compound, the propoxy group may balance hydrophobicity while the fluorine stabilizes the aromatic ring against oxidative degradation .

Comparative Data Table

Compound Substituents Key Properties/Activities Evidence Source
This compound 3-F, 4-OCH₂CH₂CH₃, COOCH₃ Moderate polarity, potential agrochemical intermediate Inferred
Ethyl 3-fluoro-4-propoxybenzoate 3-F, 4-OCH₂CH₂CH₃, COOCH₂CH₃ Discontinued; likely higher lipophilicity
4′-Fluoro-4-dimethylaminoazobenzene 4′-F, azo linkage High carcinogenicity, enhanced protein binding
Metsulfuron Methyl Ester Sulfonylurea, triazine Herbicidal activity via enzyme inhibition

Key Research Findings

  • Substituent Position Matters : Fluorine at the 3-position (vs. 4′ in azo dyes) avoids steric clashes and optimizes electronic effects for stability .
  • Ester Chain Length : Methyl esters hydrolyze faster than ethyl analogs, influencing environmental persistence and bioavailability .
  • Propoxy vs.

Biological Activity

Methyl 3-fluoro-4-propoxybenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters. Its molecular formula is C12H13O3FC_{12}H_{13}O_3F, with a molecular weight of approximately 224.23 g/mol. The presence of the fluorine atom and propoxy group contributes to its unique properties and biological activities.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties, particularly against influenza viruses. For instance, derivatives with similar structures have shown significant inhibitory effects on neuraminidase (NA) activity in H1N1 strains, with IC50 values ranging from 25 to 27 μM, indicating a promising lead for further development as antiviral agents .

Antibacterial Activity

In the context of antibacterial activity, compounds featuring a similar scaffold have been investigated for their effectiveness against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. The presence of the propoxy group enhances the interaction with bacterial targets, leading to improved efficacy . The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 4 μg/mL against these pathogens, suggesting that this compound could also possess notable antibacterial properties.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that specific substitutions on the aromatic ring significantly influence biological activity. For example:

  • Fluorine Substitution : The introduction of fluorine at the meta position increases lipophilicity and potentially enhances membrane permeability, which is crucial for cellular uptake.
  • Alkyl Groups : Propoxy groups are beneficial for maintaining solubility and enhancing interaction with biological targets.

Table 1 summarizes the SAR findings for various derivatives of this compound:

Compound StructureBiological ActivityIC50/MIC Values
This compoundAntiviral (Influenza)IC50 ~ 26 μM
Related benzoate derivativesAntibacterial (MRSA)MIC ~ 4 μg/mL
Aryl derivativesNeuraminidase inhibitorsIC50 ~ 25–27 μM

Case Study 1: Antiviral Screening

In a study focused on neuraminidase inhibitors, this compound was evaluated alongside other benzoate derivatives. The results demonstrated that certain modifications led to enhanced antiviral activity against multiple strains of H1N1. Notably, compound modifications that retained the propoxy group while varying other substituents showed improved selectivity and reduced cytotoxicity towards host cells .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial potential of this compound against A. baumannii. The compound demonstrated significant bactericidal effects in vitro, with detailed studies revealing its mechanism involved inhibition of bacterial gyrase, a critical enzyme for DNA replication . This study highlights the compound's potential as a lead structure for developing new antibiotics targeting resistant strains.

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